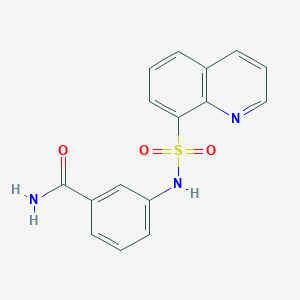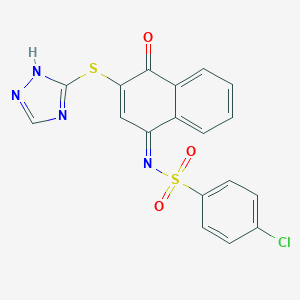
3-(Quinoline-8-sulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Quinoline-8-sulfonamido)benzamide, also known as QSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(Quinoline-8-sulfonamido)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. Additionally, this compound has been found to modulate the expression of various genes involved in cell cycle regulation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Quinoline-8-sulfonamido)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to be stable under various conditions, allowing for long-term storage and use in experiments. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 3-(Quinoline-8-sulfonamido)benzamide. One area of interest is the development of this compound-based drugs for the treatment of cancer, bacterial and fungal infections, and viral diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of new synthesis methods for this compound may lead to improved yields and cost-effectiveness for its use in scientific research.
Métodos De Síntesis
The synthesis of 3-(Quinoline-8-sulfonamido)benzamide involves the reaction of 8-aminoquinoline-2-sulfonic acid with 3-chlorobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form. This synthesis method has been widely used in the production of this compound for scientific research purposes.
Aplicaciones Científicas De Investigación
3-(Quinoline-8-sulfonamido)benzamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antibacterial, antifungal, and antiviral properties. This compound has been tested against various cancer cell lines, including breast, lung, and liver cancer, and has shown promising results in inhibiting cancer cell growth. This compound has also been found to be effective against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans. Additionally, this compound has been tested against viruses such as herpes simplex virus and has shown antiviral activity.
Propiedades
Fórmula molecular |
C16H13N3O3S |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
3-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C16H13N3O3S/c17-16(20)12-5-1-7-13(10-12)19-23(21,22)14-8-2-4-11-6-3-9-18-15(11)14/h1-10,19H,(H2,17,20) |
Clave InChI |
UDNWVZZNBNCIOU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)N)N=CC=C2 |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)N)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280791.png)
![4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)
![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
![Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280801.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280807.png)
![4-fluoro-2-methyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280808.png)


![4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B280814.png)
